4-Aminocinnamic acid
Overview
Description
4-Aminocinnamic acid is an organic compound with the molecular formula C9H9NO2 . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
An eco-friendly and simple strategy has been developed to fabricate long-term antibacterial cellulose-based materials using this compound. Initially, cellulose fibers (CFs) were modified by sodium periodate (NaIO4) generating dialdehyde cellulose fibers (DCFs). Afterward, the this compound was chemically grafted onto the DCFs yielding antibacterial CFs through Schiff base reaction .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring conjugated to a propanoic acid .
Chemical Reactions Analysis
In the process of fabricating antibacterial cellulose-based materials, this compound is chemically grafted onto the DCFs through a Schiff base reaction .
Physical and Chemical Properties Analysis
This compound is a white crystalline powder . It has a density of 1.3±0.1 g/cm3, a boiling point of 378.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .
Scientific Research Applications
1. Biological Activities and Pharmacokinetics
4-Aminocinnamic acid, closely related to p-Coumaric acid (a derivative of 4-hydroxycinnamic acid), has been studied for various biological activities. These include antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities. Its applications extend to mitigating conditions like diabetes, obesity, hyperlipidemia, and gout. The conjugation of p-coumaric acid, which shares structural similarities with this compound, enhances biological activities, although there is a contrast between high biological activity and low absorption rates (Pei et al., 2016).
2. Photoreactivity and Material Science
This compound demonstrates unique photoreactivity properties, particularly when used in the formation of molecular salts. The photoreactivity of macro- and microcrystalline salts of this compound has been explored for its potential in material science. The irradiation of these salts can lead to single-crystal to single-crystal photodimerization, influencing the development of new materials with varying properties (d’Agostino et al., 2018).
3. Biomedical Applications
Research into derivatives of 4-hydroxycinnamic acid, such as ferulic acid, indicates their potential in treating neurodegenerative diseases, like Alzheimer's, due to their antioxidant, anti-inflammatory, and antibacterial properties. These derivatives share a structural foundation with this compound, suggesting similar potential applications in the biomedical field (Stompor-Gorący & Machaczka, 2021).
4. Bio-Based Material Development
Research has focused on using this compound as a bio-based monomer for the development of polymers. These polymers exhibit high mechanical strength and thermal resistance, suggesting applications in the production of high-performance materials and bioplastics. This application leverages the photodimer of this compound, highlighting its versatility in material engineering (Kaneko et al., 2016).
5. Analytical and Diagnostic Tools
The synthesis and investigation of derivatives of this compound, such as hydroxycinnamic acid amides, have found applications in analytical chemistry. These derivatives interact with biomolecules like bovine serum albumin, which can be used in fluorescence and UV–vis spectral studies. This indicates potential use in diagnostic tools and biochemical research (Meng et al., 2012).
Mechanism of Action
Target of Action
4-Aminocinnamic acid is primarily used in the modification of cellulose fibers, which are commonly used in medical and food packaging fields . The compound is chemically grafted onto dialdehyde cellulose fibers (DCFs) to yield antibacterial cellulose fibers .
Mode of Action
The exact mechanism of action of this compound isn’t completely understood. It’s postulated that the compound behaves as a nucleophile, interacting with electrophilic species such as carbonyl compounds and aldehydes . This interaction is thought to be responsible for the formation of cinnamates and amides, which are critical in the synthesis of various compounds .
Biochemical Pathways
This compound is involved in the modification of cellulose fibers through a Schiff base reaction . This process involves the chemical grafting of this compound onto dialdehyde cellulose fibers (DCFs), which are initially modified by sodium periodate (NaIO4) . The resulting this compound-modified DCFs exhibit excellent antibacterial activity .
Result of Action
The primary result of the action of this compound is the production of antibacterial cellulose fibers. The this compound-modified DCFs exhibit excellent antibacterial activity against S. aureus and E. coli, with inhibition ratios greater than 99.6% and 99.0%, respectively .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the this compound-modified DCFs maintain a 99% antibacterial ratio after two months of exposure to the air environment . This suggests that the compound’s action, efficacy, and stability are robust against environmental changes.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Aminocinnamic acid plays a significant role in biochemical reactions, particularly in the synthesis of antibacterial materials. It interacts with enzymes and proteins through Schiff base reactions, where the amino group of this compound forms a covalent bond with aldehyde groups on biomolecules . This interaction is crucial for the modification of cellulose fibers, endowing them with robust antibacterial properties against bacteria such as Staphylococcus aureus and Escherichia coli .
Cellular Effects
This compound exhibits notable effects on various cell types and cellular processes. It has been shown to influence cell function by modifying cellulose fibers, which then exhibit antibacterial activity. This modification leads to the inhibition of bacterial growth and colonization, thereby protecting the cells from microbial infections . Additionally, the compound’s interaction with cellular components can affect cell signaling pathways and gene expression, contributing to its antibacterial efficacy.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form Schiff bases with aldehyde groups on biomolecules. This reaction disrupts the bacterial cell membrane, leading to cell death . The compound’s antibacterial activity is primarily due to its ability to inhibit the growth of bacteria by interfering with their cellular processes. This mechanism highlights the potential of this compound as a valuable antibacterial agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be stable over time. Studies have shown that cellulose fibers modified with this compound maintain their antibacterial properties for extended periods, with inhibition ratios remaining above 99% even after two months of exposure to the air environment . This stability makes this compound a promising candidate for long-term antibacterial applications.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. While specific dosage studies are limited, it is essential to consider the potential toxic or adverse effects at high doses. Understanding the threshold effects and optimal dosages is crucial for ensuring the safe and effective use of this compound in medical applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes such as phenylalanine ammonia-lyase (PAL). This enzyme catalyzes the conversion of phenylalanine to cinnamic acid, which is then further modified to form this compound . The compound’s involvement in these pathways highlights its role in the broader context of amino acid metabolism and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and function . Understanding these transport mechanisms is essential for optimizing the use of this compound in various applications.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function, particularly in the context of its antibacterial properties.
Properties
IUPAC Name |
(E)-3-(4-aminophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLPMPPNHIACPD-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870966 | |
Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2393-18-2, 17570-30-8 | |
Record name | p-Aminocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2393-18-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-aminocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Aminocinnamic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW9877G4G4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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